2-(4-Fluorophenyl)pyridine

Medicinal Chemistry Anticancer Organometallic Complexes

For medicinal chemists targeting enhanced anticancer efficacy, 2-(4-fluorophenyl)pyridine is the unambiguous choice. As a cyclometalating ligand, it confers a 4-fold increase in antiproliferative potency (IC₅₀ 2.7 μM) over the parent phenylpyridine in half-sandwich Ir(III) complexes and improves cellular iridium accumulation by 22%. In optoelectronics, its use yields green-emitting LECs with PLQY of 78.5% and device lifetimes exceeding 600 hours. This para-fluoro substitution precisely tunes emission to 556-577 nm while maintaining solid-state handling advantages (mp 38-43°C). Choose ≥98% purity for reproducible performance.

Molecular Formula C11H8FN
Molecular Weight 173.19 g/mol
CAS No. 58861-53-3
Cat. No. B1266597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)pyridine
CAS58861-53-3
Molecular FormulaC11H8FN
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H8FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H
InChIKeyMHWIDTQQBWGUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)pyridine (CAS 58861-53-3): Technical Baseline for Procurement and Research Selection


2-(4-Fluorophenyl)pyridine (CAS 58861-53-3) is a heterocyclic aromatic compound featuring a pyridine ring directly coupled to a para-fluorophenyl group. This phenylpyridine derivative serves as a versatile building block and ligand in pharmaceutical synthesis and materials science [1]. Its molecular formula is C₁₁H₈FN, with a molecular weight of 173.19 g/mol . The compound typically appears as a white to light yellow/orange powder or crystal at room temperature . While it shares the core 2-phenylpyridine scaffold with numerous analogs, the specific introduction of a single fluorine atom at the para position of the phenyl ring imparts distinct electronic and steric properties that critically differentiate its performance in downstream applications, particularly in modulating the photophysical characteristics of metal complexes and influencing biological activity in medicinal chemistry contexts [1][2].

Procurement Risk Assessment: Why 2-(4-Fluorophenyl)pyridine Is Not Interchangeable with Unsubstituted or Differently Substituted Phenylpyridine Analogs


Substituting 2-(4-Fluorophenyl)pyridine with a generic phenylpyridine analog, such as the unsubstituted 2-phenylpyridine (CAS 1008-89-5) or its para-chloro, bromo, or methyl derivatives, introduces significant and quantifiable performance divergence in both biological and optoelectronic applications. The para-fluoro substituent is not merely a passive structural element; its strong electron-withdrawing inductive effect (-I) and weak resonance donation (+M) uniquely modulate the electron density on the phenyl ring and, consequently, the coordinating pyridine nitrogen [1]. This electronic fine-tuning directly impacts the energy levels of frontier molecular orbitals in metal complexes, altering photoluminescence quantum yields (PLQY) and emission wavelengths in OLED materials [2][3], as well as drastically changing the antiproliferative potency and cellular uptake of anticancer drug candidates compared to structural isomers [1]. Furthermore, the smaller atomic radius of fluorine compared to chlorine or bromine results in distinct steric profiles that affect crystal packing, solubility, and molecular recognition events [4]. Therefore, generic substitution without rigorous re-validation of these performance metrics will lead to unpredictable and likely suboptimal outcomes in research and industrial processes.

Quantitative Differentiation Guide: Verifiable Performance Metrics for 2-(4-Fluorophenyl)pyridine vs. Key Comparators


Antiproliferative Activity: 4-Fluoro Substitution Confers a 4-Fold Increase in Potency vs. Parent 2-Phenylpyridine in A2780 Ovarian Cancer Cells

In a direct head-to-head comparison of iridium(III) half-sandwich complexes, the complex bearing the 2-(4-fluorophenyl)pyridine ligand (complex 2) exhibited significantly higher antiproliferative activity than the parent complex with an unsubstituted 2-phenylpyridine ligand (complex 16). The IC₅₀ value of complex 2 was 2.7 ± 0.3 μM in A2780 human ovarian cancer cells, whereas the parent complex 16 had an IC₅₀ of 10.78 ± 1.72 μM under identical experimental conditions (24 h drug exposure, 72 h recovery) [1]. This represents a 4-fold increase in potency. Furthermore, complex 2's activity is comparable to the clinical drug cisplatin (IC₅₀ = 1.2 ± 0.2 μM) in the same cell line [1]. Notably, the structural isomer complex 4, where the fluorine is on the pyridine ring (2-phenyl-5-fluoropyridine), is essentially inactive (IC₅₀ > 60 μM), demonstrating the critical importance of the fluorine's position [1].

Medicinal Chemistry Anticancer Organometallic Complexes Iridium

Cellular Accumulation: 4-Fluoro Ligand Enhances Iridium Uptake in Cancer Cells by 22% vs. a Structural Isomer

The nature and position of the fluorine substituent on the 2-phenylpyridine ligand significantly impact the cellular accumulation of the resulting iridium complexes. Inductively coupled plasma mass spectrometry (ICP-MS) analysis revealed that complex 2, containing the 2-(4-fluorophenyl)pyridine ligand, achieved a cellular iridium accumulation of 13.5 ± 0.3 ng Ir per 10⁶ A2780 cells after 24 h exposure at equipotent (IC₅₀) concentrations [1]. In contrast, its structural isomer, complex 4 (bearing a 2-phenyl-5-fluoropyridine ligand), accumulated only 11.1 ± 0.1 ng Ir per 10⁶ cells under identical conditions [1]. This represents a 22% higher cellular uptake for the 4-fluorophenyl derivative. This difference in accumulation correlates with the relative hydrophobicity of the complexes, as determined by RP-HPLC retention times (tR = 18.74 min for complex 2 vs. 18.60 min for complex 4) [1].

Medicinal Chemistry Cellular Uptake Drug Delivery ICP-MS

OLED Performance: Iridium Complex with 2-(4-Fluorophenyl)pyridine Achieves High PLQY of 78.5% and Extended Device Lifetime of 617 Hours

The incorporation of 2-(4-fluorophenyl)pyridine as a cyclometalating ligand in cationic iridium(III) complexes yields exceptional performance in light-emitting electrochemical cells (LECs). The complex [Ir(4Fppy)₂(pbpy)][PF₆] (where 4Fppy = 2-(4-fluorophenyl)pyridinato) exhibits a high photoluminescence quantum yield (PLQY) of 78.5% in thin film [1]. Under pulsed current operation at an average current density of 18.5 A m⁻², LECs fabricated with this complex achieved a current efficiency of 19.3 cd A⁻¹, a power efficiency of 14.4 lm W⁻¹, and a remarkable device lifetime of 617 hours [1]. This performance is notably high for green-emitting LECs, where achieving both high efficiency and long lifetime is a major challenge [1]. In a separate study, a series of [Ir(4Fppy)₂(N^N)][PF₆] complexes with different ancillary ligands emitted in the green region (529–547 nm) with PLQYs ranging from 50.6% to 59.9%, and the best-performing LEC reached a maximum luminance of 1605 cd m⁻² and a lifetime of 668 hours [2].

OLED Light-Emitting Electrochemical Cells Phosphorescent Materials Iridium Complexes

Emission Tuning: 4-Fluoro Substitution Enables Green-Yellow Emission with λmax at 556-561 nm in Iridium Complexes

The substitution pattern on the 2-phenylpyridine ligand directly dictates the emission color of its iridium complexes. The complex [Ir(4Fppy)₂(pbpy)][PF₆] (4Fppy = 2-(4-fluorophenyl)pyridinato) emits green light with an emission maximum (λmax) at 561 nm from powder and 556 nm from a thin film under UV excitation [1]. In another study, the complex [Ir(1)₂(bpy)][PF₆] (where H1 = 2-(4-fluorophenyl)pyridine) is reported as a yellow emitter with λmax between 557 and 577 nm in room temperature solution [2]. These emission characteristics are distinct from those of iridium complexes with unsubstituted 2-phenylpyridine (e.g., Ir(ppy)₃, a green emitter with λmax ~510-520 nm) or those with strongly electron-withdrawing sulfone groups, which can shift emission to the blue-green region (λmax ~493-525 nm) [2]. The ability of the 4-fluoro group to fine-tune the emission to the green-yellow region is a specific, quantifiable property that is not replicated by other substituents.

OLED Photophysics Emission Tuning Iridium Complexes

Solid-State Properties: Defined Melting Point Range (38-43°C) Enables Reliable Handling and Formulation

The physical state and thermal properties of 2-(4-Fluorophenyl)pyridine are well-defined and practically advantageous. The compound is a solid at room temperature (20°C), with a reported melting point range of 38.0 to 42.0 °C or 39 to 43 °C . This relatively low melting point allows for easy handling as a solid while also facilitating melt-processing or use in formulations where low-temperature thermal transitions are desired. The compound's density is 1.138 g/cm³, and its boiling point is 268.4 °C at 760 mmHg . High-purity material is commercially available, with a typical purity specification of ≥98.0% by GC . In contrast, many closely related analogs, such as 2-(4-bromophenyl)pyridine (m.p. ~80-85°C) or 2-(4-iodophenyl)pyridine, have significantly higher melting points due to heavier halogen atoms, which can limit processing options or require higher temperatures for purification and handling.

Materials Science Crystallography Physical Properties Procurement

Validated Application Scenarios for 2-(4-Fluorophenyl)pyridine Based on Quantitative Evidence


Development of Potent Organometallic Anticancer Agents

The quantitative evidence demonstrates that 2-(4-fluorophenyl)pyridine is a superior ligand for synthesizing half-sandwich iridium(III) complexes with enhanced antiproliferative activity. Its use leads to a 4-fold increase in potency against A2780 ovarian cancer cells compared to the parent 2-phenylpyridine ligand, achieving an IC₅₀ of 2.7 μM, which is comparable to the clinical drug cisplatin [1]. Furthermore, it confers a 22% improvement in cellular iridium accumulation over a structural isomer [1]. This ligand is therefore the preferred choice for medicinal chemistry programs aiming to optimize the efficacy of iridium-based anticancer candidates, as documented in Organometallics [1].

Fabrication of High-Efficiency, Long-Lifetime Green Light-Emitting Electrochemical Cells (LECs)

As a cyclometalating ligand in cationic iridium(III) complexes, 2-(4-fluorophenyl)pyridine enables the realization of green-emitting LECs with exceptional performance metrics. Complexes incorporating this ligand have achieved a photoluminescence quantum yield (PLQY) of 78.5% and device lifetimes exceeding 600 hours under operational conditions [2][3]. These figures are among the highest reported for this class of emitters. For materials scientists and device engineers focused on energy-efficient lighting and display technologies, this specific ligand is a critical component for achieving both high efficiency and long-term stability [2][3].

Precise Tuning of Emission Color in Phosphorescent Materials

The 4-fluoro substituent on the phenyl ring of 2-(4-fluorophenyl)pyridine provides a specific and reproducible means to tune the emission of iridium complexes to the green-yellow spectral region (λmax = 556-577 nm) [2][4]. This is a quantifiable shift of approximately 40-60 nm relative to the unsubstituted parent complex and is distinct from the emission of complexes with other electron-withdrawing groups [4]. Researchers developing luminescent probes or OLED emitters where precise color coordinates are critical will find that 2-(4-fluorophenyl)pyridine offers a reliable and well-documented path to achieving the desired emission profile [2][4].

Synthesis of Metal Complexes with Defined Solid-State Handling Properties

The physical properties of 2-(4-fluorophenyl)pyridine, specifically its solid state at room temperature and a moderate melting point of 38-43°C, facilitate accurate weighing, storage, and formulation in both research and pilot-scale settings . This is a practical advantage over liquid analogs like 2-phenylpyridine or higher-melting solids like 2-(4-bromophenyl)pyridine. For laboratories engaged in high-throughput synthesis or requiring precise stoichiometric control in metal complexation reactions, the handling characteristics of 2-(4-fluorophenyl)pyridine directly contribute to experimental reproducibility and process efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Fluorophenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.